molecular formula C21H24N2O3 B1254981 Polyneuridine

Polyneuridine

Cat. No.: B1254981
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-QZQCDTMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyneuridine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biosynthetic Pathways

Polyneuridine can be synthesized through various chemical processes. A significant study highlighted the enantiospecific total synthesis of this compound aldehyde, which is a crucial intermediate in the biosynthesis of this compound and related compounds. This synthesis involves multiple steps including asymmetric Pictet-Spengler reactions and palladium-mediated cross-coupling reactions, yielding this compound aldehyde with high diastereoselectivity .

Key Steps in Synthesis:

  • Starting from D-(+)-tryptophan methyl ester.
  • Utilization of copper-mediated processes for cost-effective synthesis.
  • Achieving overall yields around 14.1% through complex reaction pathways.

Anticholinesterase Activity

This compound has been investigated for its anticholinesterase properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is crucial for alleviating symptoms associated with Alzheimer's disease.

Neuroprotective Effects

In vitro studies suggest that this compound exhibits neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Alzheimer's Disease Research

A notable study focused on this compound's potential as a therapeutic agent for Alzheimer's disease. The research demonstrated that this compound not only inhibits acetylcholinesterase but also protects neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's pathology .

Summary of Findings:

  • This compound shows promise as an effective anticholinesterase agent.
  • Demonstrates protective effects against neurotoxicity induced by beta-amyloid plaques.
  • Potential to improve cognitive function in models of Alzheimer's disease.

Traditional Medicine Insights

This compound is also found in various traditional medicinal plants, where it has been used historically for its therapeutic properties. Ethnobotanical studies indicate that plants containing this compound are utilized for treating ailments related to cognitive decline and other neurological disorders .

Future Directions in Research

The exploration of this compound’s applications is ongoing, with several avenues for future research:

  • Clinical Trials: Investigating the efficacy of this compound in human subjects with Alzheimer's disease.
  • Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its neuroprotective effects.
  • Formulation Development: Developing pharmaceutical formulations that enhance the bioavailability and efficacy of this compound.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1

InChI Key

RCEFXZXHYFOPIE-QZQCDTMFSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Synonyms

polyneuridine

Origin of Product

United States

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